molecular formula C13H8O6 B1670239 Demethylbellidifolin CAS No. 2980-32-7

Demethylbellidifolin

Cat. No. B1670239
CAS RN: 2980-32-7
M. Wt: 260.2 g/mol
InChI Key: MPXAWSABMVLIBU-UHFFFAOYSA-N
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Description

Demethylbellidifolin (DMB) is a natural xanthone extracted from Gentianella acuta . It is used as an antidiarrhea drug in traditional Mongolian medicines . It shows many beneficial pharmacological effects including antioxidation, anti-inflammation, anti-fibrosis, and cardiovascular protection effects .


Synthesis Analysis

A rapid and sensitive LC–MS/MS method for the quantitative analysis of demethylbellidifolin in rat plasma was developed . The demethylbellidifolin and internal standard of aurantio-obtusin were extracted from 50 μL of rat plasma samples with ethyl acetate .


Molecular Structure Analysis

Demethylbellidifolin contains total 29 bond(s); 21 non-H bond(s), 13 multiple bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s), and 1 .


Physical And Chemical Properties Analysis

A validated LC–MS/MS method for the quantitative analysis of demethylbellidifolin in rat plasma was developed . Excellent linearity was observed between 1.92 and 960 ng/mL with a limit of quantitation of 1.92 ng/mL .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Demethylbellidifolin, a xanthone compound found in Swertia davidi Franch, is notable for its pharmacological effects such as antioxidation, anti-inflammation, anti-fibrosis, and cardiovascular protection. A study by Zhang et al. (2018) developed a sensitive LC-MS/MS method for quantifying demethylbellidifolin in rat plasma, crucial for understanding its pharmacokinetics and bioavailability. This method was effectively used to study the pharmacokinetic profiles of demethylbellidifolin in rats, revealing an oral bioavailability of 3.6% (Zhang, Huiyu Yan, Xiaoyu Qu, & Zhou, 2018).

Cardiovascular Health

Jiang et al. (2002) demonstrated that demethylbellidifolin significantly improves cardiac function recovery during reperfusion in isolated rat hearts. This study highlighted its potential in protecting the myocardium against ischemia-reperfusion injury, possibly by inhibiting lipid peroxidation (Jiang, Tan, Zhou, Xu, Ye, & Li, 2002).

Nitroglycerin Tolerance

Shi et al. (2009) explored the effects of demethylbellidifolin on nitroglycerin tolerance. Their findings suggest that it prevents tolerance via increasing aldehyde dehydrogenase 2 activity, thus decreasing reactive oxygen species production (Shi, Li, Jia, Fu, Chen, Chen, Chen, Li, Tan, Li, & Zhang, 2009).

Endothelial Cell Health

Jiang et al. (2003) investigated the effects of demethylbellidifolin on monocyte adhesion to endothelial cells. The compound inhibited this adhesion, potentially by reducing tumor necrosis factor-alpha and nitric oxide synthase inhibitor levels (Jiang, Jiang, Tan, Huang, Deng, & Li, 2003).

Hepatic Stellate Cells

Li, Lu, and Zou (2011) studied the impact of demethylbellidifolin on hepatic stellate cells, noting its inhibition on cell proliferation and activation. This effect may be related to activating the PPAR-γ-mediated pathway (Li, Lu, & Zou, 2011).

Interaction with Human Carboxylesterase 2

Liu et al. (2019) evaluated demethylbellidifolin’s inhibitory activities against human carboxylesterase 2, finding it to be a mixed-type competitive inhibitor. This research broadens our understanding of demethylbellidifolin’s interactions at the molecular level (Liu, Huo, Tian, Liang, Yi, Zhang, Zhang, Feng, Ning, Zhang, Sun, & Ma, 2019).

Future Directions

Demethylbellidifolin has shown potential in treating diabetic nephropathy by regulating the polyol pathway . Future research could focus on further exploring its therapeutic role in the treatment of diabetic nephropathy and other diseases.

properties

IUPAC Name

1,3,5,8-tetrahydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-5-3-8(17)10-9(4-5)19-13-7(16)2-1-6(15)11(13)12(10)18/h1-4,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXAWSABMVLIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183941
Record name Demethylbellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,8-Tetrahydroxyxanthone

CAS RN

2980-32-7
Record name Demethylbellidifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2980-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylbellidifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylbellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBELLIDIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G78B8Y1AI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
DJ Jiang, JL Jiang, HQ Zhu, GS Tan, SQ Liu… - Journal of …, 2004 - Elsevier
The present study examined the anti-oxidation and protective effects of demethylbellidifolin (DMB), a xanthone compound extracted from swertia davidi Franch, on endothelium. The …
Number of citations: 42 www.sciencedirect.com
H Xie, Q Tong, Z Xiang, C Zhou, LS Wan, J Chen - Phytomedicine Plus, 2022 - Elsevier
Background Lots of plants in genus Swertia are widely used in the traditional medicine as the treatment for T2DM and its complications in Asia. However, the pharmacodynamic material …
Number of citations: 5 www.sciencedirect.com
JF Li, GF Lu, YY Zou - Journal of Investigative Surgery, 2011 - Taylor & Francis
The effects of demethylbellidifolin (DMB), a xanthone compound extracted from Swertia davidi Franch, on activation of hepatic stellate cells (HSC) were investigated. Rat HSC line HSC-…
Number of citations: 9 www.tandfonline.com
TT Liu, XK Huo, XG Tian, JH Liang, J Yi, XY Zhang… - Bioorganic …, 2019 - Elsevier
In this study, forty-nine kinds of traditional Chinese medicines (TCMs) were evaluated for their inhibitory activities against human carboxylesterase 2 (HCE 2) using a human liver …
Number of citations: 12 www.sciencedirect.com
J Zhang, H Yan, X Qu, W Zhou - Biomedical Chromatography, 2018 - Wiley Online Library
… analysis of demethylbellidifolin in rat plasma was developed. The demethylbellidifolin and … of the transitions m/z 259.1 → 215.1 for demethylbellidifolin and 329.0 → 314.2 for the IS. …
RZ Shi, XH Li, SJ Jia, QM Fu, YR Chen, J Chen… - Planta …, 2009 - thieme-connect.com
The aim of this study was to investigate the effect of demethylbellidifolin (DMB), a major xanthone compound of Swertia davidi Franch, on nitroglycerin (NTG) tolerance. In the in vivo …
Number of citations: 6 www.thieme-connect.com
B Lima, M Sánchez, L Luna, MB Agüero… - … für Naturforschung C, 2012 - degruyter.com
… Demethylbellidifolin (4) had high antioxidant activity in the DPPH and FRAP assay. The … Fractions 23 – 26 (72.3 mg) led to the isolation of 60 mg demethylbellidifolin (4). …
Number of citations: 11 www.degruyter.com
Y Zhang, Y Zheng, X XU, S FU - China Pharmacy, 2005 - pesquisa.bvsalud.org
OBJECTIVE: To establish a HPLC method for the determination of the content of Demethylbellidifolin in different parts of Swertia davidi Franch. METHODS: The analysis was carried out …
Number of citations: 6 pesquisa.bvsalud.org
CP Sun, JK Yan, J Yi, XY Zhang, ZL Yu, XK Huo… - International journal of …, 2020 - Elsevier
… Furthermore, the inhibition kinetics studies indicated that demethylbellidifolin (31) and … (CD) spectrum verified the interaction between demethylbellidifolin (31) and gentisin (32) with β-…
Number of citations: 39 www.sciencedirect.com
D Schaufelberger, K Hostettmann - Planta medica, 1988 - thieme-connect.com
… The 8-O-glucosides of bellidifolin (4) and demethylbellidifolin (5) are the major polyphenolic glycosides of G. lactea. The strongly bitter glycosides deacetylcentapicrin (14) has been …
Number of citations: 59 www.thieme-connect.com

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